molecular formula C10H16N2O B8154610 1-(4-Methylpiperazin-1-yl)pent-4-yn-1-one

1-(4-Methylpiperazin-1-yl)pent-4-yn-1-one

Cat. No.: B8154610
M. Wt: 180.25 g/mol
InChI Key: ZRNWAZPCPBGSOU-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)pent-4-yn-1-one is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a pent-4-yn-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperazin-1-yl)pent-4-yn-1-one typically involves the reaction of 4-methylpiperazine with pent-4-yn-1-one under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by nucleophilic substitution with pent-4-yn-1-one. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Purification is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperazin-1-yl)pent-4-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)pent-4-yn-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic effects.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)pent-4-yn-1-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta. The compound may also modulate the activity of enzymes involved in the inflammatory response, such as myeloperoxidase .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylpiperazin-1-yl)phenyl]ethan-1-one: Similar structure with an ethanone moiety instead of pent-4-yn-1-one.

    4-(4-Methylpiperazin-1-yl)aniline: Contains an aniline group instead of the pent-4-yn-1-one moiety.

Uniqueness

1-(4-Methylpiperazin-1-yl)pent-4-yn-1-one is unique due to the presence of both a piperazine ring and a pent-4-yn-1-one moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)pent-4-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-3-4-5-10(13)12-8-6-11(2)7-9-12/h1H,4-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNWAZPCPBGSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Pentynoic acid (1.03 g) and N-methylpiperazine (1.0 g) was dissolved in 30 mL of DMF, 1.6 g of HOBt was added to the solution at ice temperature under stirring. After the mixture was stirred at same temperature for 15 minutes, additionally 2.3 g of WSC was added, and the solution was stirred at room temperature overnight. The DMF was removed under reduced pressure from the reaction mixture, then water was added to the residue and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and then the solvent was removed. The residue was purified by chromatography on silica gel (methylene chloride-methanol-triethylamine 600:20:1) to give 510 mg of 1-(4-methylpiperazin-1-yl)pent-4-yn-1-one as a colorless oil.
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
2.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 4-pentynoic acid (519 mg, 5.29 mmol) and Et3N (737 μL, 5.29 mmol) in DCM (10 mL) was treated with ethyl chloroformate (504 μL, 5.29 mmol) at rt for 15 min. Then N-methyl-piperazine (588 μL, 5.29 mmol) was added, and stirring was prolonged for 45 min. Work-up (sat. aq. NaHCO3) and concentration gave the title compound as a colorless oil. 1H NMR (CDCl3) δ 3.63 (t, 2H), 3.48 (t, 2H), 2.55 (m, 4H), 2.38 (quint., 4H), 2.30 (s, 3H).
Quantity
519 mg
Type
reactant
Reaction Step One
Name
Quantity
737 μL
Type
reactant
Reaction Step One
Quantity
504 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
588 μL
Type
reactant
Reaction Step Two

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